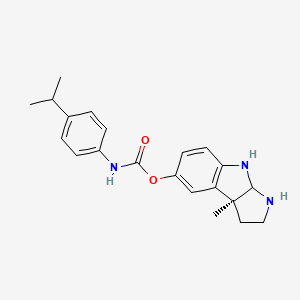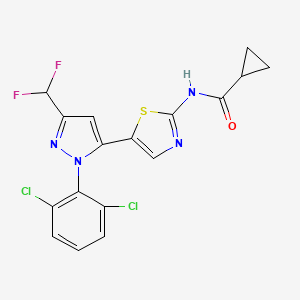
BMS-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
BMS-3は、科学研究において幅広い応用を持っています。
化学: キナーゼ阻害とその細胞プロセスへの影響を研究するためのモデル化合物として使用されます。
生物学: LIMキナーゼが細胞周期制御と細胞骨格ダイナミクスにおいて果たす役割を調査する研究に使用されます。
医学: 有糸分裂停止を誘導し、腫瘍増殖を阻害する能力があるため、がん治療の潜在的な治療薬として研究されています。
作用機序
BMS-3は、アクチンフィラメントダイナミクスを調節するタンパク質であるコフィリンのリン酸化に関与するLIMキナーゼ1とLIMキナーゼ2を阻害することによって、その効果を発揮します。 これらのキナーゼを阻害することにより、this compoundはアクチン細胞骨格を破壊し、がん細胞では細胞周期停止とアポトーシスを引き起こします . 関与する分子標的と経路には、細胞運動性と分裂において重要な役割を果たすLIMキナーゼ-コフィリン経路が含まれます .
生化学分析
Biochemical Properties
BMS-3 plays a significant role in biochemical reactions, particularly in the signaling of Rho family GTPases to cytoskeletal proteins, including cofilin and tubulin . It interacts with these enzymes and proteins, inhibiting their activity and altering the biochemical reactions they are involved in .
Cellular Effects
It is known that this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is primarily through the inhibition of LIMK1 and LIMK2, which play crucial roles in cell migration and division .
準備方法
合成経路と反応条件
BMS-3の合成には、重要な中間体の調製から始まる複数のステップが含まれます。このプロセスには、通常、以下の手順が含まれます。
コア構造の形成: this compoundのコア構造は、一連の縮合および環化反応によって合成されます。これには、ジクロロフルオロベンゼンや様々なアミンなどの試薬を、制御された温度および圧力条件下で使用することが含まれます。
官能基の修飾: 後続のステップには、化合物の阻害活性を高める官能基の導入が含まれます。これらの修飾は、ハロゲン化、ニトロ化、スルホン化などの反応によって達成されます。
精製: 最終生成物は、再結晶やクロマトグラフィーなどの手法を用いて精製され、研究用途に必要な高純度レベルが達成されます.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、需要を満たすためにスケールアップされます。これには、収率を最大化し、不純物を最小限に抑えるために反応条件を最適化することが含まれます。 連続フロー化学や自動合成などの高度な技術は、しばしば効率と再現性を高めるために用いられます .
化学反応の分析
反応の種類
BMS-3は、以下を含む様々な化学反応を起こします。
酸化: this compoundは、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化され、酸化された誘導体を生成することができます。
還元: this compoundを含む還元反応は、通常、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて、化合物の還元形を生成します。
置換: This compoundは、官能基が他の官能基に置き換えられる置換反応に参加することができます。これは、しばしば求核試薬または求電子試薬を用いて行われます.
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム; 通常、中程度の温度で水性または有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 通常、副反応を防ぐために無水条件で行われます。
置換: 様々な求核試薬または求電子試薬; 条件は特定の反応によって異なりますが、多くの場合、触媒と制御された温度が含まれます.
主要な製品
類似化合物との比較
類似化合物
BMS-5: 同様の阻害活性を持つ別のLIMキナーゼ阻害剤ですが、薬物動態特性が異なります。
VX-680: オーロラキナーゼを標的とするキナーゼ阻害剤であり、細胞周期進行に類似の効果を示しますが、異なるメカニズムによるものです。
ROCK阻害剤: Rho関連タンパク質キナーゼを阻害する化合物で、LIMキナーゼ阻害剤と同様に細胞骨格ダイナミクスに影響を与えます.
BMS-3の独自性
This compoundは、LIMキナーゼ1とLIMキナーゼ2に対する高い効力と選択性を持つ点で独自です。 がん細胞で有糸分裂停止とアポトーシスを誘導する能力は、がん研究と潜在的な治療開発のための貴重なツールとなっています .
特性
IUPAC Name |
N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F2N4OS/c18-9-2-1-3-10(19)14(9)25-12(6-11(24-25)15(20)21)13-7-22-17(27-13)23-16(26)8-4-5-8/h1-3,6-8,15H,4-5H2,(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGGBHCJSAEIAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary metabolic pathway of 2-{Butyryl-[2′-(4,5-dimethyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-1)?
A1: In vitro and in vivo studies identified CYP3A4 as the primary enzyme responsible for metabolizing BMS-1. This led to rapid metabolic clearance and significant inter-animal variability in cynomolgus monkeys. []
Q2: How does the fluorinated analog, 2-{butyryl-[2′-(4-fluoro-5-methyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-3), address the metabolic limitations of BMS-1?
A2: Replacing the 4-methyl group on the isoxazole ring of BMS-1 with fluorine (yielding this compound) resulted in two key improvements:
Q3: What is the role of cyclin-dependent kinase (CDK) activity in the viability of neutrophils?
A3: High-throughput live-cell imaging revealed that mouse and human neutrophil viability is highly dependent on CDK activity. This finding highlights CDK as a potential therapeutic target in leukemia. []
Q4: How does the kinase inhibitor this compound compare to cytotoxic drugs in terms of their effect on neutrophils and hematopoietic progenitor cells?
A4: Unlike most cytotoxic drugs, which show limited impact on neutrophil viability while remaining toxic to hematopoietic progenitor cells, this compound demonstrated the potential to induce apoptosis in leukemic cell lines while sparing primary mouse and human neutrophils. []
Q5: What is the significance of Mcl-1 in neutrophil sensitivity to CDK inhibition?
A5: The study found that Mcl-1 haploinsufficiency sensitized neutrophils to CDK inhibition, indicating that Mcl-1 is a direct target of CDK inhibitors like this compound. []
Q6: What is the primary function of the this compound Radiometer blood gas analyzer in the context of these studies?
A6: The this compound Radiometer blood gas analyzer served as a reference instrument for measuring blood gas parameters (pH, pCO2, pO2) in various experimental settings. [, , ]
Q7: How was the this compound blood gas analyzer used to evaluate the Gas-STAT fluorescence sensor system?
A7: The study compared the performance of the Gas-STAT fluorescence sensors for continuous blood gas monitoring during cardiopulmonary bypass and hypothermia against the this compound, used as a reference standard for discrete blood sample analysis. []
Q8: How did researchers address the temperature sensitivity of the this compound blood gas analyzer during evaluation of the Gas-STAT system?
A8: Since the Gas-STAT measured blood gas parameters at the actual blood temperature within the extracorporeal circuit, researchers interpolated reference measurements obtained from the this compound at fixed temperatures (25°C and 37°C) to match the Gas-STAT's temperature for accurate comparison. []
Q9: What physiological parameters were measured using the this compound blood gas analyzer in the study on neonatal lambs during hypothermia?
A9: The this compound blood gas analyzer was used to assess acid-base balance in neonatal lambs subjected to hypothermia, specifically measuring blood pH and pCO2. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
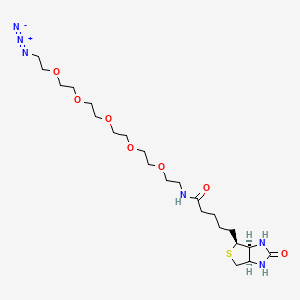
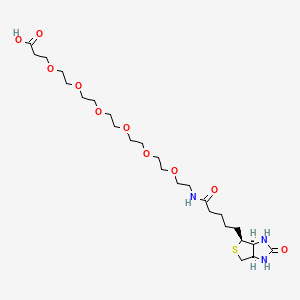

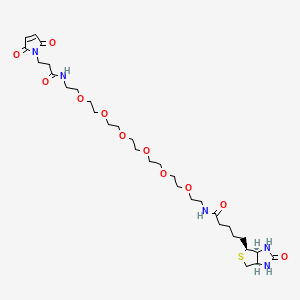

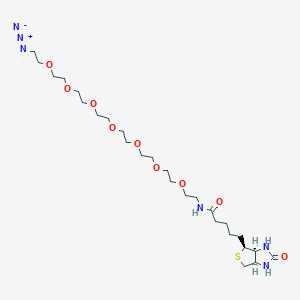


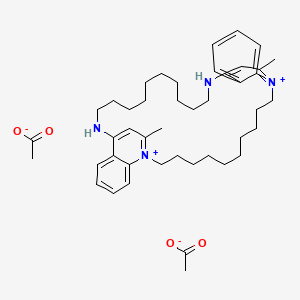
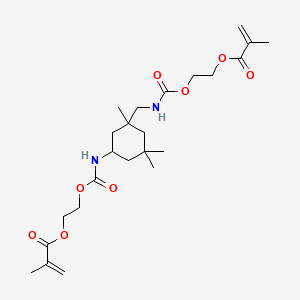
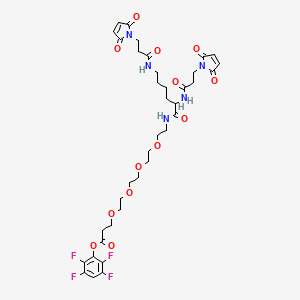

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B606165.png)
